tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine-1-carboxylic acid.
Reduction: Piperidine-1-methanol derivatives.
Scientific Research Applications
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, or thioesters, which are important intermediates in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
- tert-Butyl 4-(Methoxycarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromocarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(Hydroxycarbonyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in synthetic chemistry for the rapid formation of various derivatives. In comparison, the methoxy, bromo, and hydroxy analogs have different reactivities and are used in different contexts based on their specific properties.
Properties
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQTNVNMALRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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